Lead perchlorate

Beschreibung

Historical Trajectories in Perchlorate (B79767) Chemistry and Lead(II) Coordination

The study of perchlorates dates back to the early 19th century, with the first synthesis of potassium perchlorate in 1816. dtic.mil The development of perchlorate chemistry was significantly driven by its applications in explosives and as a powerful oxidizing agent. dtic.milenviro.wiki The early 20th century saw the beginning of commercial production of various perchlorate salts in Europe and the United States. dtic.mil

Simultaneously, the field of coordination chemistry was being established, with Alfred Werner's groundbreaking work on the structure of coordination compounds in the early 1900s. solubilityofthings.com His coordination theory, which proposed that metal ions are surrounded by ligands in specific geometric arrangements, laid the foundation for understanding the behavior of metal complexes. solubilityofthings.com

The study of lead(II) coordination chemistry has been a subject of interest due to the diverse coordination numbers and geometries that lead(II) can adopt, often influenced by the presence of a stereochemically active lone pair of electrons. wikipedia.orgacs.org Lead(II) can form both hemidirected complexes, where the ligands are arranged on one side of the metal ion, and holodirected complexes, with a more symmetrical arrangement. acs.org The specific coordination environment is influenced by factors such as the nature of the ligands and the solvent. acs.org

The synthesis of lead perchlorate itself can be achieved by reacting lead(II) oxide, lead carbonate, or lead nitrate (B79036) with perchloric acid. wikipedia.orglabscoop.com Early research focused on preparing and characterizing its different hydrated and anhydrous forms. acs.orgacs.org

Foundational Research Gaps and Contemporary Significance of this compound

Despite a long history of study, there are still areas in the chemistry of this compound that warrant further investigation. One such area is the detailed structural characterization of its various complexes in different solvent systems. While the crystal structure of some hydrated forms and complexes has been determined, a more comprehensive understanding of its solution-state behavior and the factors governing its coordination geometry remains a topic of ongoing research. acs.orgscilit.comacs.orgescholarship.org For instance, studies have shown that the coordination of lead(II) can vary significantly between different oxygen-donor solvents. acs.org

The contemporary significance of this compound lies in its utility as a precursor and reagent in various chemical syntheses. It is used in the preparation of other lead compounds and coordination polymers. ontosight.aiscbt.com Its high solubility and the non-coordinating nature of the perchlorate anion in many instances make it a valuable starting material in synthetic and analytical chemistry. chemimpex.comsciencemadness.org

Furthermore, this compound has found applications in materials science for the development of new materials with specific optical or electrical properties. ontosight.ai Research into this compound and its derivatives continues to be an active area, with potential applications in diverse fields. ontosight.ai A notable, albeit specialized, application is its potential use as a neutrino detection medium in a Cherenkov radiator. arxiv.org

Interdisciplinary Relevance: Bridging Inorganic, Analytical, and Environmental Sciences

The study and application of this compound extend across several chemical disciplines, highlighting its interdisciplinary relevance.

Inorganic Chemistry: In inorganic synthesis, this compound serves as a valuable starting material for creating novel lead-based coordination compounds and materials. scbt.comrsc.org Researchers have synthesized and characterized a variety of lead(II) complexes with different ligands, exploring their structural diversity and potential catalytic applications. rsc.orgresearchgate.net The study of its coordination chemistry provides fundamental insights into the behavior of heavy metal ions in different chemical environments. acs.org

Analytical Chemistry: In the realm of analytical chemistry, this compound has been employed as a titrant in complexometric titrations and as a standard for instrument calibration. fishersci.fichemimpex.com Its high solubility in water makes it suitable for preparing standard solutions for the analysis of lead. chemimpex.comacs.org Enhanced fluorescence detection methods for aqueous lead ions have also been developed using this compound in hydrogel systems. acs.org

Environmental Science: The environmental aspect of this compound is primarily linked to the presence of both lead and perchlorate ions in the environment. Perchlorate is a known environmental contaminant, often associated with the manufacturing and use of rocket propellants, fireworks, and some fertilizers. enviro.wikiusgs.govresearchgate.net It is highly mobile in water and can impact drinking water sources. enviro.wikiusgs.gov Research in this area focuses on understanding the occurrence, transport, and remediation of perchlorate contamination. researchgate.netresearchgate.netnewcastle.edu.auniist.res.in Studies have investigated the link between fireworks displays and perchlorate levels in water bodies. usgs.govepa.gov While this compound itself may not be the primary source of widespread environmental contamination, the study of its properties contributes to the broader understanding of the environmental chemistry of both lead and perchlorate. chemimpex.comusgs.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

lead(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Pb/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYUVEPYBYHIFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

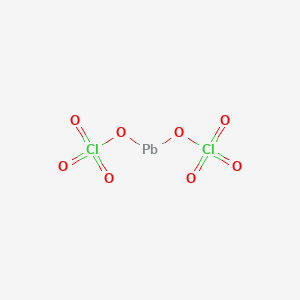

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O8Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890712 | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead perchlorate appears as a white crystalline solid. A dangerous fire risk when in contact with reducing materials. Very toxic by ingestion. Used to make paints and in electric storage batteries., White solid; [CAMEO] | |

| Record name | LEAD PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13637-76-8 | |

| Record name | LEAD PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis and Derivatization of Lead Perchlorate

Established Synthetic Pathways for Lead(II) Perchlorate (B79767) Formation

The conventional synthesis of lead(II) perchlorate primarily relies on acid-base neutralization reactions followed by controlled crystallization.

Acid-Base Neutralization and Crystallization Techniques

Lead(II) perchlorate is commonly prepared by the reaction of a lead(II) source with perchloric acid. wikipedia.orgumb.edu.pl Suitable lead compounds for this reaction include lead(II) oxide, lead(II) carbonate, or lead(II) nitrate (B79036). wikipedia.org The general chemical equation for the reaction using lead nitrate is:

Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃

Following the neutralization reaction, the resulting lead perchlorate solution is typically heated to concentrate it and drive off excess acids. The isolation of this compound from the aqueous solution is achieved through crystallization. The hydration state of the resulting crystalline solid is dependent on the drying conditions. This compound trihydrate (Pb(ClO₄)₂·3H₂O) is formed when the solution is crystallized under normal atmospheric conditions. wikipedia.org To obtain the anhydrous salt, the trihydrate is heated to 120 °C in a water-free environment, often over a strong desiccant like phosphorus pentoxide. wikipedia.org

Advanced Electrochemical and Green Synthesis Approaches

Modern synthetic strategies are increasingly focusing on electrochemical methods, which can offer higher efficiency and more environmentally benign routes for perchlorate production.

Anodic Oxidation Mechanisms in Perchlorate Generation utilizing Lead Dioxide Electrodes

The mechanism for this oxidation at a lead dioxide anode is complex. It is generally accepted that the process is initiated by the oxidation of water molecules to form adsorbed hydroxyl radicals (·OH) on the anode surface. researchgate.net These highly reactive radicals then interact with chlorate (B79027) ions to form perchlorate. The efficiency of this process is highly dependent on the properties of the lead dioxide anode, including its crystalline form (β-PbO₂ being preferred for its higher oxygen overvoltage) and surface morphology. exrockets.comresearchgate.net

Optimization of Electrochemical Parameters for Perchlorate Production

The yield and efficiency of electrochemical perchlorate synthesis are influenced by several key parameters. exrockets.comresearchgate.net Optimizing these parameters is crucial for industrial-scale production.

| Parameter | Effect on Perchlorate Production | Optimal Conditions/Observations |

| Current Density | Higher current densities can favor the formation of perchlorate by promoting the generation of hydroxyl radicals. researchgate.net | A steep increase in current is observed at around 1.9V (vs. SCE), corresponding to perchlorate formation. rdd.edu.iq |

| pH | The pH of the electrolyte can influence side reactions, such as oxygen evolution. exrockets.com For lead dioxide anodes, the rate of perchlorate formation is not significantly influenced by pH. researchgate.netresearchgate.net | Electrolysis is often carried out in near-neutral to slightly acidic conditions (pH 6-7). researchgate.net |

| Temperature | Temperature affects reaction kinetics and the solubility of salts. | An optimal temperature of around 35-60°C is often employed. google.com |

| Electrolyte Concentration | The concentration of chlorate ions directly impacts the rate of perchlorate formation. | High initial concentrations of sodium chlorate (e.g., 606 g/L) are used, with current efficiency decreasing as the chlorate is consumed. google.com |

| Additives | Certain additives, such as sodium fluoride (B91410) or surfactants, can modify the anode surface and improve current efficiency. researchgate.netgoogle.com | The presence of persulphates has been shown to improve current efficiency, especially at lower chlorate concentrations. google.com |

Recent research has also explored "green synthesis" approaches, primarily focusing on creating more sustainable and environmentally friendly processes. This includes the use of less hazardous starting materials and developing more energy-efficient electrochemical cells, such as compact flow-through reactors. nih.gov Additionally, methods for synthesizing lead oxide nanoparticles using plant extracts have been reported, which could potentially be adapted for creating lead dioxide anodes. frontiersin.org

Controlled Crystallization and Hydrate (B1144303) Formation

The crystallization process is critical for obtaining pure this compound in a desired physical form. This compound can exist in different hydrated forms, most notably the trihydrate and monohydrate. wikipedia.org

The trihydrate (Pb(ClO₄)₂·3H₂O) melts at 83°C. wikipedia.org Careful dehydration of the trihydrate can yield the monohydrate. wikipedia.org The anhydrous salt is obtained by heating the trihydrate under vacuum. wikipedia.org The control of crystallization conditions, such as temperature, supersaturation, and the presence of seeding crystals, is essential for producing crystals of a specific size and morphology, a principle that is well-established in the production of other perchlorates like ammonium (B1175870) perchlorate. imemg.orgexrockets.com The hydration and dehydration processes involve significant changes in the crystal structure and are accompanied by the release or absorption of heat. acs.org

Derivatization Strategies for this compound Precursors

Lead(II) perchlorate serves as a valuable precursor for the synthesis of other lead-containing compounds. sigmaaldrich.com Its high solubility in water and some organic solvents makes it a convenient starting material for various derivatization reactions.

For instance, lead(II) perchlorate hydrate can be used to synthesize lead(II) hydroxycarbonate (plumbonacrite) nanoparticles and lead sulfide (B99878) (PbS) semiconductor nanoparticles through a radiolytic method. sigmaaldrich.com It is also employed as a precursor for the synthesis of lead coordination polymers. sigmaaldrich.com The perchlorate anion is generally a poor coordinating ligand, which allows it to be easily displaced by other ligands, facilitating the formation of new lead complexes. While derivatization is a common technique in analytical chemistry for detecting perchlorates, in synthetic chemistry, the focus is on utilizing the lead ion from the perchlorate salt for new compound formation. scispace.comepa.govresearchgate.net

Structural Characterization and Crystallographic Analysis of Lead Perchlorate and Its Adducts

Single Crystal X-ray Diffraction Studies of Lead(II) Perchlorate (B79767) Hydrates and Solvates

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise three-dimensional structures of lead(II) perchlorate in its hydrated and solvated forms. These studies provide definitive authentication and detailed descriptions of bonding and stereochemistry. Research has successfully characterized a variety of adducts where lead(II) perchlorate is combined with water (hydrates) or other Lewis bases (solvates).

Examples of structurally characterized lead(II) perchlorate adducts include:

A hydrated dimer, [Pb2(H2O)2(ClO4)4]n. mdpi.com

A monomeric complex with 2,9-dimethyl-1,10-phenanthroline, [Pb(dmphen)2(ClO4)2]. znaturforsch.com

A 1:2 trihydrate adduct with 2,4,6-tris(2-pyridyl)-1,3,5-triazine (trz), formulated as (trz)2Pb(OH2)(O2ClO2)·2H2O. researchgate.net

Adducts with 1,10-phenanthroline (B135089) (phen) and 2,2′-bipyridine (bpy), yielding [(phen)2Pb(ClO4)2] and [(bpy)2Pb(ClO4)2], respectively. researchgate.net

A redetermined structure of the bis(2-aminomethylpyridine) adduct, [Pb(amp)2(OClO3)2]. researchgate.net

Several dimethyl sulfoxide (B87167) (dmso) adducts, including tris-, pentakis-, and hexakis-solvates. The pentakis(dmso) adduct is composed of [Pb(dmso)5(ClO4)]+ cations and perchlorate counter-ions.

Interactive Table: Crystallographic Data for Selected Lead(II) Perchlorate Adducts

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [(phen)2Pb(ClO4)2] | Triclinic | Pī | The lead atom is coordinated by two bidentate phenanthroline ligands and two perchlorate anions. | researchgate.net |

| [(bpy)2Pb(ClO4)2] | Monoclinic | P21/c | Features a lead center coordinated by two bidentate bipyridine ligands and two perchlorate anions. | researchgate.net |

| [Pb(dmphen)2(ClO4)2] | Monoclinic | C2/c | Monomeric complex with an unsymmetrical eight-coordinate lead atom exhibiting hemidirected geometry. Coordination involves two dmphen ligands and two perchlorate anions. | znaturforsch.com |

| (trz)2Pb(OH2)(O2ClO2)·2H2O | - | - | The lead(II) environment includes two tridentate trz ligands, one unidentate water molecule, and one unsymmetrically bidentate perchlorate ion. An additional perchlorate and two water molecules are present in the lattice. | researchgate.net |

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While extensive studies on polymorphism in simple lead(II) perchlorate are not widely documented, structural diversity is evident. For instance, a basic lead perchlorate compound, Pb6(μ4-O)(μ3-OH)6(ClO4)4∙H2O, is known to exist in at least two polymorphic forms. mdpi.com

Phase transitions, which can be induced by changes in temperature or pressure, are a related phenomenon. Studies on various other inorganic and organic perchlorate salts demonstrate that they can undergo reversible structural phase transitions. rsc.orgresearchgate.net For example, tetrapropylammonium (B79313) perchlorate undergoes two reversible phase transitions at approximately 284 K and 445 K, which are linked to the dynamic motions of the organic cations and the perchlorate anions. rsc.org Similarly, diisopropylammonium perchlorate exhibits two reversible first-order phase transitions where the crystal symmetry transforms. researchgate.net These examples from the broader class of perchlorate compounds illustrate the potential for complex phase behavior, which may also be relevant to this compound under specific conditions. A phase transition can act as a trigger for increased reactivity in some materials. ttu.edu

A key aspect of lead(II) chemistry is the variable stereochemical activity of its 6s² lone pair of electrons. This leads to two primary coordination geometries: hemidirected and holodirected. znaturforsch.com

Holodirected geometry: The bonds to ligands are distributed symmetrically across the coordination sphere of the lead ion. This typically occurs when the 6s² lone pair is stereochemically inactive. znaturforsch.comnih.govacs.org

Hemidirected geometry: The covalent bonds to ligands are concentrated on one hemisphere of the coordination sphere, leaving a noticeable gap or void on the other side. znaturforsch.comnih.govacs.org This gap is occupied by the stereochemically active 6s² lone pair. rsc.org

Crystallographic data show that solid lead(II) perchlorate hydrates typically adopt a hemidirected structure. nih.govacs.org This configuration is also observed in many of its adducts, such as [Pb(dmphen)2(ClO4)2]. znaturforsch.com In contrast, some solvates, like the hexakis(dimethylacetamide) lead(II) perchlorate, Pb(dma)62, exhibit a regular octahedral, holodirected geometry. mdpi.comnih.govacs.org The choice between hemidirected and holodirected geometry is influenced by factors such as the nature of the coordinating ligands and the strength of the resulting molecular orbital interactions. nih.govacs.org

Interactive Table: Comparison of Coordination Geometries in Lead(II) Perchlorate Complexes

| Complex | Coordination Geometry | Coordination Number | Key Observations | Reference |

| Hydrated Lead(II) Ion (in solution) | Hemidirected | 6 | Characterized by a broad bond distance distribution and an unevenly distributed electron density. | nih.govacs.org |

| Solid Lead(II) Perchlorate Hydrates | Hemidirected | - | The solid-state structures show a clear gap in the coordination sphere. | nih.govacs.org |

| [Pb(dmphen)2(ClO4)2] | Hemidirected | 8 | The lone pair occupies a significant volume, leaving space for the coordination of perchlorate anions. | znaturforsch.com |

| Pb(dma)62 | Holodirected | 6 | Exhibits a regular octahedral configuration with a symmetric coordination sphere. | mdpi.comnih.govacs.org |

| Pb(dmpu)62 | Holodirected | 6 | Shows a regular holodirected octahedral configuration, likely due to the space-demanding nature of the ligands. | mdpi.comnih.govacs.org |

Polymorphic Structures and Phase Transitions in this compound Compounds

Spectroscopic Techniques for Structural Elucidation (e.g., EXAFS, LAXS)

In addition to single-crystal diffraction, spectroscopic techniques provide crucial insights into the local coordination environment of the lead(II) ion, especially in non-crystalline states like aqueous solutions. Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) are particularly powerful in this regard. mdpi.com

Studies on aqueous solutions of lead(II) perchlorate using both EXAFS and LAXS have consistently shown that the hydrated lead(II) ion is six-coordinate. mdpi.comnih.govacs.org The data strongly indicate a hemidirected structure, which is consistent with findings from the solid state. nih.govacs.org A key piece of evidence from EXAFS is a broad distribution of Pb-O bond distances, which contrasts with the sharper distribution expected for a symmetric, holodirected complex. nih.govacs.org

The mean Pb-O bond distances determined from these solution-based studies are in close agreement.

Interactive Table: Pb-O Bond Distances in Hydrated Lead(II) Perchlorate from Spectroscopic Data

| Technique | Pb-O Bond Distance (Å) | Concentration (mol L⁻¹) | Conclusion | Reference |

| EXAFS | 2.541(6) | 1.0 | Six-coordinate, hemidirected structure | mdpi.com |

| EXAFS | 2.543(6) | 1.9 | Six-coordinate, hemidirected structure | mdpi.com |

| LAXS | 2.527(7) | 1.0 | Six-coordinate, hemidirected structure | mdpi.com |

| LAXS | 2.536(7) | 1.9 | Six-coordinate, hemidirected structure | mdpi.com |

| Combined | 2.54(1) | - | Six-coordinate, hemidirected structure | nih.govacs.org |

These techniques have also been applied to lead(II) ions solvated by other oxygen-donor ligands in perchlorate media, revealing a range of Pb-O distances and both hemidirected and holodirected geometries depending on the solvent. mdpi.comnih.govacs.org

Molecular Topology and Intermolecular Interactions (e.g., Tetrel Bonds, Hydrogen Bonding)

A tetrel bond is an interaction between an electrophilic region on a Group 14 element (like the lead atom in the coordination gap) and a nucleophile (an electron donor). researchgate.netmdpi.com In the crystal structures of several lead(II) complexes, including those with perchlorate anions, tetrel bonds involving lead and nitrogen or oxygen atoms (Pb⋯N or Pb⋯O) are crucial in assembling individual complex units into one-, two-, or three-dimensional supramolecular aggregates. rsc.orgmdpi.comrsc.org The nature of the anion, such as perchlorate, can influence the final supramolecular architecture. rsc.org

Coordination Chemistry and Solution Phase Behavior of Lead Ii Perchlorate Systems

Complex Formation with Diverse Ligand Systems

The lead(II) ion readily forms complexes with ligands containing oxygen, sulfur, and nitrogen donor atoms. The resulting structures and their stability are a function of the ligand's architecture and the donor atom's identity.

Oxygen-donor ligands are among the most studied partners for lead(II) perchlorate (B79767). The interaction of Pb(II) with water molecules is fundamental to its aqueous chemistry. In aqueous perchlorate solutions, the hydrated lead(II) ion, [Pb(H₂O)ₙ]²⁺, is the predominant species at low pH. mdpi.com Studies using EXAFS and LAXS on aqueous lead(II) perchlorate solutions suggest a six-coordinate hydrated lead(II) ion with a hemidirected structure. nih.govacs.org The Pb-O bond distances are found to be approximately 2.54 Å, with a broad distribution indicating an unevenly distributed electron density. mdpi.comnih.govacs.org

Complexes with other oxygen-donor ligands like sulfoxides, amides, and ureas have also been extensively investigated. Dimethyl sulfoxide (B87167) (DMSO) forms several adducts with lead(II) perchlorate, with stoichiometries of 1:3, 1:5, and 1:6 (Pb²⁺:DMSO). The 1:3 complex features two distinct dimeric structures, one with bridging perchlorate groups and the other with bridging DMSO ligands. The 1:5 complex, [Pb(dmso)₅(OClO₃)]ClO₄, contains a seven-coordinate lead(II) ion with five unidentate DMSO ligands and a bidentate perchlorate. In contrast, solid lead(II) solvates with N,N-dimethylacetamide (dma) and N,N'-dimethylpropyleneurea (dmpu) exhibit regular octahedral, holodirected geometries with mean Pb-O bond distances in the range of 2.50–2.52 Å. nih.govacs.org The coordination environment of lead(II) can be either hemidirected, with a notable gap in the coordination sphere, or holodirected, with a more symmetrical arrangement, depending on the ligand-ligand interactions and the strength of the Pb(6s)-ligand(np) molecular orbital interactions. nih.govacs.org

| Ligand | Complex Formula | Coordination No. (Pb) | Geometry | Mean Pb-O Distance (Å) | Reference(s) |

| Water (aqueous solution) | [Pb(H₂O)₆]²⁺ | 6 | Hemidirected | 2.54 | nih.gov, mdpi.com, acs.org |

| Dimethyl sulfoxide (DMSO) | [Pb(dmso)₃(ClO₄)]₂(ClO₄)₂ | 7 (in dimer 1), 8 (in dimer 2) | Dimeric | 2.30-2.37 (dmso), 3.04 (ClO₄) | |

| Dimethyl sulfoxide (DMSO) | Pb(dmso)₅(ClO₄) | 7 | - | - | |

| N,N-dimethylacetamide (dma) | [Pb(dma)₆]²⁺ | 6 | Holodirected (Octahedral) | 2.48 - 2.52 | nih.gov, acs.org |

| N,N'-dimethylpropyleneurea (dmpu) | [Pb(dmpu)₆]²⁺ | 6 | Holodirected (Octahedral) | 2.50 - 2.52 | nih.gov, acs.org |

| 1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane (DOTAM) | Pb(DOTAM)₂ | - | - | - | acs.org |

Sulfur-donor ligands, known for their soft donor character, also form stable complexes with the soft acid lead(II). Thiourea (B124793) (tu) reacts with lead(II) perchlorate to form complexes such as Pb(tu)₆₂. iucr.org In this complex, the lead(II) ion is octahedrally coordinated by six sulfur atoms from the thiourea ligands, with Pb-S bond distances of approximately 3.06 Å, indicative of an ion-dipole interaction. iucr.org

Thiosemicarbazide (B42300) derivatives also act as effective ligands for lead(II). For instance, 1-(pyridine-2-yl)benzylidene-4-phenylthiosemicarbazide (HL) reacts with lead(II) perchlorate to form a dinuclear complex, [Pb₂L₂(CH₃CN)(ClO₄)₂]. researchgate.neturfu.ru In this structure, the deprotonated ligand (L⁻) chelates the lead(II) ion in an N,N',S-tridentate manner, and the resulting [PbL]⁺ units dimerize through bridging sulfur atoms. researchgate.neturfu.ru The coordination sphere of the lead ions is further completed by acetonitrile (B52724) and perchlorate anions. researchgate.neturfu.ru The electrochemical synthesis involving a thiosemicarbazide derivative has yielded a nanosized nonanuclear lead(II) complex, highlighting the structural diversity achievable with these ligands. acs.org

| Ligand | Complex Formula | Coordination No. (Pb) | Geometry | Mean Pb-S Distance (Å) | Reference(s) |

| Thiourea (tu) | Pb(tu)₆₂ | 6 | Octahedral | 3.06 | iucr.org |

| 1-(pyridine-2-yl)benzylidene-4-phenylthiosemicarbazide (L⁻) | [Pb₂L₂(CH₃CN)(ClO₄)₂] | - | Dinuclear | - | researchgate.net, urfu.ru |

| N'-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide | [Pb₃(HL)₃Cl]²⁺, [Pb(HL)]⁺, [Pb(HL)₂] | - | - | 2.830-2.902 | acs.org |

Nitrogen-donor ligands, ranging from simple amines to complex macrocycles, form a vast family of lead(II) complexes. The study of lead(II) complexes with N-substituted iminodiacetic acids in aqueous sodium perchlorate medium has revealed the formation of 1:1 mononuclear complexes, including protonated species. tandfonline.comtandfonline.com Potentiometric measurements using glass and lead amalgam electrodes have been employed to determine the stability constants for these complexes. tandfonline.comtandfonline.com

Aromatic N-donors like 1,10-phenanthroline (B135089) (phen) and its derivatives are particularly interesting. Lead(II) perchlorate forms a 2:1 adduct with phenanthroline, [Pb(phen)₂(ClO₄)₂], where the lead ion is eight-coordinate with a PbN₄O₄ environment, involving two bidentate phenanthroline ligands and two bidentate perchlorate anions. publish.csiro.au The geometry of such complexes is often hemidirected, influenced by the stereochemically active lone pair and steric interactions. publish.csiro.au With the bulkier 2,9-dimethyl-1,10-phenanthroline (dmphen), a monomeric 1:2 complex, [Pb(dmphen)₂(ClO₄)₂], is formed, which also exhibits an eight-coordinate, hemidirected geometry. znaturforsch.com

Poly-pyridyl ligands like 2,4,6-tris(2-pyridyl)-1,3,5-triazine (trz) also coordinate to lead(II) perchlorate. A 1:2 adduct, (trz)₂Pb(OH₂)(O₂ClO₂)·2H₂O, has been structurally characterized. publish.csiro.auresearchgate.net In this complex, the lead(II) ion is coordinated by two tridentate trz ligands, a water molecule, and an unsymmetrically bidentate perchlorate ion. publish.csiro.auresearchgate.net Similarly, 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) reacts with lead(II) perchlorate to form a [Pb(PMPT)₂(ClO₄)₂] complex. researchgate.net

| Ligand | Complex Formula | Coordination No. (Pb) | Geometry | Key Feature(s) | Reference(s) |

| N-substituted iminodiacetic acids | [PbL], [PbHL]⁺ | - | Mononuclear | 1:1 complex formation in aqueous perchlorate medium. | tandfonline.com, tandfonline.com |

| 1,10-Phenanthroline (phen) | [Pb(phen)₂(ClO₄)₂] | 8 | Hemidirected | PbN₄O₄ coordination environment. | publish.csiro.au |

| 2,9-Dimethyl-1,10-phenanthroline (dmphen) | [Pb(dmphen)₂(ClO₄)₂] | 8 | Hemidirected | Monomeric complex. | znaturforsch.com |

| 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (trz) | (trz)₂Pb(OH₂)(O₂ClO₂)·2H₂O | - | - | Two tridentate trz ligands. | publish.csiro.au, researchgate.net |

| 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) | [Pb(PMPT)₂(ClO₄)₂] | - | - | 1:2 metal-to-ligand ratio. | researchgate.net |

Sulfur-Donor Ligands (Thiourea, Thiosemicarbazide Derivatives)

Speciation and Hydrolysis of Lead(II) Ions in Perchlorate Media

The behavior of lead(II) ions in aqueous perchlorate solutions is strongly dependent on the pH. As the pH increases, hydrolysis occurs, leading to the formation of various monomeric and polymeric hydroxo species. Perchlorate is often used as the background electrolyte in these studies due to its weak tendency to form complexes with Pb(II), thus allowing the hydrolysis equilibria to be studied with minimal interference.

The formation of lead(II) complexes in perchlorate media has been quantitatively described by determining their stability constants. For N-substituted iminodiacetic acids, these constants have been evaluated at 25°C in 0.50 M sodium perchlorate. tandfonline.comtandfonline.com Similarly, polarographic studies have been used to determine the complex formation equilibria of lead(II) with aspartic and iminodiacetic acids. oup.com These studies provide crucial thermodynamic data for understanding the speciation of lead(II) in the presence of these ligands. For instance, the stability constants for lead(II) complexes with iminodiacetic acid (IDA) have been reported as log K(PbX) = 5.7 x 10⁷ and log K(PbX₂) = 6.0 x 10³. oup.com

In aqueous solutions, lead(II) ions undergo hydrolysis, a process that has been investigated in perchlorate media. capes.gov.br At pH values below 6, the simple hydrated Pb²⁺ ion is believed to be the dominant form. mdpi.com However, as the pH rises, lead has a strong tendency to form polynuclear hydroxo complexes. mdpi.comresearchgate.net

Solution X-ray scattering studies have provided evidence for the formation of the tetrameric ion, Pb₄(OH)₄⁴⁺, in hydrolyzed lead(II) perchlorate solutions. mdpi.com This species has also been characterized in the solid state in compounds like Pb₄(OH)₄₄·2H₂O. mdpi.com In this cubane-like structure, the Pb-O distances range from 2.38 to 2.54 Å. mdpi.com

At higher hydrolysis ratios, even larger polynuclear species are formed. A notable example is the hexanuclear cluster, Pb₆O(OH)₆⁴⁺, which has been structurally characterized from a lead(II) perchlorate solution. mdpi.com This complex features a central oxygen atom tetrahedrally coordinated to four lead atoms, with additional hydroxide (B78521) groups bridging the lead centers. mdpi.com The formation of such polymeric lead hydroxyl species, where lead ions are connected via oxygen atoms, is a key feature of lead(II) chemistry in near-neutral solutions. researchgate.netfrontiersin.org The low initial concentrations of lead ions can sometimes allow for the simplification of ignoring polynuclear hydroxo-complexes as a first approximation in certain studies. semanticscholar.org

Equilibrium Constants and Thermodynamic Characterization of Complexes

Supramolecular Aggregation and Self-Assembly Processes

The coordination behavior of lead(II) perchlorate in the presence of various organic and inorganic ligands frequently leads to the formation of complex supramolecular architectures through self-assembly processes. These processes are governed by a delicate interplay of factors including the coordination geometry of the lead(II) ion, the nature of the ligand, solvent effects, and the role of the perchlorate anion, which can act as a coordinating ligand, a bridging unit, or a participant in non-covalent interactions.

The stereochemically active 6s² lone pair of electrons in the lead(II) ion results in variable coordination geometries, which can be broadly categorized as hemidirected or holodirected. acs.orgnih.gov In hemidirected complexes, the ligands are arranged on one side of the metal ion, leaving a gap occupied by the lone pair, which can lead to distorted coordination spheres. acs.orgnih.gov Conversely, holodirected complexes exhibit a more symmetrical distribution of ligands around the central lead atom. acs.orgnih.gov This inherent flexibility in the coordination sphere of Pb(II) is a key driver in the formation of diverse supramolecular structures.

Research has demonstrated that lead(II) perchlorate, in conjunction with appropriate ligands, can self-assemble into a variety of architectures, including one-dimensional (1D) coordination polymers, two-dimensional (2D) networks, and discrete polynuclear complexes. acs.orgcsic.es The assembly process is often directed by the shape and functionality of the organic ligands, which act as linkers between the lead centers.

The influence of ligand isomerism on the final supramolecular structure is also a significant factor. Studies with bis-O₂S₂-macrocycle isomers have shown that lead(II) perchlorate can form either an infinite 1D coordination polymer or a discrete binuclear complex depending on the specific isomer used. acs.org This highlights how subtle changes in the ligand's structure can dramatically impact the self-assembly pathway and the resulting dimensionality of the product. acs.org

Furthermore, the hydrolysis of lead(II) in aqueous perchlorate solutions can lead to the formation of polynuclear hydroxo-bridged clusters. A notable example is the hexanuclear cluster [Pb₆(μ₄-O)(μ₃-OH)₆(ClO₄)₄]·H₂O, which features a central oxygen atom tetrahedrally coordinated to four lead atoms. mdpi.comacs.org Another well-characterized species formed under specific hydrolysis conditions is the tetranuclear ion [Pb₄(OH)₄]⁴⁺. mdpi.com

Non-covalent interactions, particularly tetrel bonding (a non-covalent interaction involving a Group 14 element), play a pivotal role in the aggregation of lead(II) perchlorate-based complexes. csic.esrsc.orgacs.org These Pb···O, Pb···S, and Pb···N interactions, often involving the perchlorate anion or atoms from adjacent complex units, are directional and contribute significantly to the stability and dimensionality of the resulting supramolecular architectures. csic.esrsc.orgresearchgate.net

The following tables summarize key structural features from selected studies on the supramolecular aggregation of lead(II) perchlorate systems.

Table 1: Selected Supramolecular Architectures of Lead(II) Perchlorate Complexes

| Ligand System | Resulting Architecture | Role of Perchlorate Anion | Key Interactions | Reference |

| N′-(piperidine-1-carbonothioyl)picolinohydrazonamide | 1D supramolecular polymeric chain from trinuclear [Pb₃L₃]³⁺ units | Fills coordination sphere, forms hydrogen bonds | Tetrel bonds (Pb···O), Hydrogen bonds (N-H···O) | rsc.orgrsc.org |

| bis-O₂S₂-macrocycle (ortho-isomer) | Infinite 1D coordination polymer | Bridging (μ-ClO₄) and terminal | Coordination bonds | acs.org |

| bis-O₂S₂-macrocycle (meta-isomer) | Discrete binuclear complex | Counter-ion | Coordination bonds | acs.org |

| Thiosemicarbazide derivative | 1D supramolecular polymeric chain from dimeric [Pb₂L₂]²⁺ units | Covalent bonding and tetrel interactions | Tetrel bonds (Pb···S, Pb···N, Pb···O) | csic.es |

| Hydrazido-based ligands | Discrete complexes forming extended networks | Anion-π and O···π-hole interactions, Hydrogen bonding | Anion-π, Hydrogen bonds, π-π stacking | mdpi.com |

Table 2: Coordination Environment in Selected Lead(II) Perchlorate Supramolecular Systems

| Complex | Pb(II) Coordination Number | Coordination Geometry | Key Bond Distances (Å) | Reference |

| Hydrated Pb(II) ion in aqueous perchlorate solution | 6 | Hemidirected | Pb-O: ~2.54 | acs.orgnih.govmdpi.com |

| Pb₄(OH)₄₄·2H₂O | Not specified | Not specified | Pb-O: 2.38 - 2.54 | mdpi.com |

| [Pb₆(μ₄-O)(μ₃-OH)₆(ClO₄)₄]·H₂O | Not specified | Not specified | Not specified | mdpi.comacs.org |

| [Pb₂(o-bis-L)(μ-ClO₄)₂(ClO₄)₂]n | Not specified | Endocyclic binuclear | Not specified | acs.org |

| {Pb₃L₃₃}n·3.25nH₂O (L = zwitterionic polydentate ligand) | Not specified | Trinuclear units linked in 1D chain | Not specified | rsc.orgrsc.org |

Reaction Mechanisms and Electrochemical Studies of Lead Perchlorate

Electrochemical Kinetics of Perchlorate (B79767) Formation on Lead Dioxide Electrodes

The effectiveness of perchlorate formation is intrinsically linked to the properties of the anode and the composition of the electrolyte.

Electrode Material: The anode must possess high electrocatalytic activity, chemical stability, and a high oxygen evolution potential to favor chlorate (B79027) oxidation over oxygen evolution. researchgate.net Lead dioxide anodes, particularly the β-PbO₂ crystalline form, are preferred as they exhibit a higher oxygen overvoltage than the α-PbO₂ form, and even higher than that of platinum. exrockets.comgoogle.com These anodes are typically prepared by electrodepositing lead dioxide onto a suitable substrate, such as graphite (B72142) or tantalum. exrockets.comexrockets.comexrockets.com Tantalum is a particularly effective substrate because it rapidly polarizes during use and acts as an inert, non-eroding filler. exrockets.comexrockets.com The physical characteristics of the PbO₂ deposit, such as thickness and porosity, are crucial; thick, dense coatings (e.g., >3.5 mm for perchlorate production) are necessary to prevent erosion and ensure good electrical contact. exrockets.comexrockets.com Modifications to the PbO₂ electrode, such as doping with neodymium or bismuth, or adding surfactants like Cetyl Trimethyl Ammonium (B1175870) Bromide (CTAB) during preparation, can enhance surface features and electrochemical performance, leading to improved current efficiency. researchgate.netresearchgate.netgoogle.com

Electrolyte Composition: The composition of the electrolyte significantly influences the reaction kinetics and efficiency.

Chlorate Concentration: The current efficiency for perchlorate formation is highly dependent on the sodium chlorate concentration. Efficiency is reasonably high when the concentration is above 100 g/L but drops sharply at lower concentrations. exrockets.com

Current Density: For PbO₂ anodes, the current efficiency of chlorate oxidation generally increases with higher current density. flaminglasersword.com

pH: The rate of perchlorate formation on a PbO₂ anode is largely independent of the solution's pH. researchgate.netflaminglasersword.com

Ionic Strength: The ionic strength of the solution has a marked effect on the rate of perchlorate formation, with efficiency increasing alongside ionic strength even at a constant chlorate concentration. researchgate.netflaminglasersword.com

Additives: The addition of certain catalysts to the electrolyte can enhance the reaction rate. Sodium fluoride (B91410) (NaF) has been shown to catalyze the anodic oxidation of chlorate to perchlorate at β-PbO₂ coated titanium electrodes. flaminglasersword.com

Below is a data table summarizing the effect of chlorate concentration on the current efficiencies of PbO₂ and Platinum anodes.

| Chlorate Concentration (g/l NaClO₃) | Current Efficiency on PbO₂ Anode (%) | Current Efficiency on Pt Anode (%) |

| 400-500 | 85-90 | 95-98 |

| 300-400 | 80-85 | 93-96 |

| 200-300 | 70-80 | 90-94 |

| 100-200 | 55-70 | 85-92 |

| 50-100 | 35-55 | 75-88 |

| 25-50 | 20-35 | 65-80 |

| This table is generated based on data presented in the search results. exrockets.com |

Another table shows the impact of current density and electrolyte flow rate on current efficiency.

| Current Density (A/dm²) | Electrolyte Flow Rate (ml/min) | Temperature (°C) | Current Efficiency (%) |

| 15 | 800 | 60 | 78 |

| 25 | 800 | 60 | 85 |

| 35 | 800 | 60 | 92 |

| 25 | 600 | 60 | 81 |

| 25 | 1000 | 60 | 80 |

| 25 | 800 | 50 | 72 |

| 25 | 800 | 70 | 73 |

| This table is generated based on data presented in the search results. flaminglasersword.com |

The proposed reaction sequence is as follows:

H₂O → (OH)ads + H⁺ + e⁻ (Slow, rate-determining step) researchgate.net

ClO₃⁻ + (OH)ads → ClO₄⁻ + H⁺ + e⁻ (Fast) researchgate.net

Role of Electrode Material and Electrolyte Composition

Redox Behavior and Oxidative Reactivity of Lead Perchlorate

This compound, Pb(ClO₄)₂, is a powerful oxidizing agent. noaa.gov Its oxidative properties stem from the perchlorate anion (ClO₄⁻), which is a strong oxidant, especially at elevated temperatures or in the presence of a catalyst. noaa.govresearchgate.net

As a strong oxidizer, this compound can react with a wide range of reducing agents, including organic and inorganic compounds. noaa.gov These redox reactions can be vigorous, sometimes rapid or even explosive, and may require an initiation event such as heat, a spark, or a catalyst. noaa.gov It can react violently with substances like active metals, cyanides, esters, and thiocyanates. noaa.gov When involved in a fire, it accelerates the burning of combustible materials such as wood, paper, and oil. noaa.gov

The oxidative power of perchlorates is relevant in various contexts. In studies related to planetary science, the presence of inorganic perchlorates in Martian soil is significant because they have the potential to oxidize organic molecules, which can complicate the search for organic biosignatures. researchgate.net While the oxidation kinetics of many organic compounds by perchlorate are very slow at low temperatures, the reactivity increases significantly with heat. researchgate.net

Fundamental Electron Transfer Processes at Lead/Lead Oxide Interfaces in Perchlorate Solutions

The electrochemical formation of perchlorate at a lead dioxide anode is governed by fundamental electron transfer processes occurring at the interface between the solid electrode and the liquid electrolyte. researchgate.netdcu.ie The lead dioxide layer is a semiconductor, and understanding its electronic properties is key to explaining the kinetics of the charge transfer. exrockets.comacs.org

The process begins with reactants from the solution diffusing to the electrode surface, where they may be adsorbed. dcu.ie At the PbO₂/electrolyte interface, an electrical double layer forms, which consists of a layer of charge on the electrode surface and a corresponding layer of oppositely charged ions in the solution. dcu.ie This structure significantly influences the rate of electron transfer.

The core of the reaction is a heterogeneous electron transfer, where an electron moves from a species in the solution (or an adsorbed intermediate) to the electrode. dcu.ie For perchlorate formation, the critical electron transfer is the oxidation of water to form an adsorbed hydroxyl radical. researchgate.net The rate of this transfer depends on the electrode potential, the energy levels of the electrons in the electrode, and the energy levels of the redox species in the solution. acs.org The efficiency of this process on PbO₂ is attributed to its favorable electronic band structure and high oxygen overpotential, which suppresses the competing oxygen evolution reaction. google.comresearchgate.net The transfer of oxygen from the PbO₂ lattice or from adsorbed hydroxyl species to the chlorate ion is a proposed mechanism for the oxidation, highlighting the role of the oxide as more than just an inert electron sink. researchgate.net The entire process is a faradaic process, meaning the flow of charge across the interface is directly related to the rate of the chemical reaction occurring. dcu.ie

Computational Chemistry and Theoretical Modeling of Lead Perchlorate

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structure

Geometry Optimization and Vibrational Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. For lead perchlorate (B79767) and its complexes, this process is crucial for understanding their structural parameters. DFT methods, such as B3LYP, are commonly employed for geometry optimization. science.govresearchgate.net The process involves finding the minimum energy conformation on the potential energy surface. science.gov For instance, in studies of related metal-organic complexes, geometry optimization is performed allowing the ionic configuration, cell shape, and volume to change until the total energy of the system converges to a stable state. rsc.org

Vibrational analysis, often performed after geometry optimization, calculates the frequencies of molecular vibrations. These calculated frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the optimized structure. science.govmdpi.com The analysis of vibrational modes provides detailed information about the bonding within the molecule. For example, in studies of similar compounds, vibrational analysis has confirmed the coordination modes of ligands and the presence of specific functional groups. researchgate.net

A key aspect revealed by these calculations is the stereochemical activity of the 6s² lone pair of electrons on the lead(II) ion. This can lead to two distinct coordination geometries: hemidirected, where ligands occupy only a part of the coordination sphere, and holodirected, where ligands are symmetrically distributed around the metal center. acs.orgmdpi.com

Table 1: Representative Calculated Vibrational Frequencies for Perchlorate-Containing Compounds

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

| N-H Stretching | 3300-3500 | 3300-3500 | acs.org |

| C-H Stretching | 2900-3100 | 2900-3100 | science.gov |

| C=O Stretching | 1650-1750 | 1650-1750 | science.gov |

| ClO₄⁻ Symmetric Stretch | ~930 | ~932-953 | researchgate.net |

| Lattice Vibrations | 0-200 | 0-200 | mdpi.comresearchgate.net |

Note: This table presents a generalized range of frequencies based on studies of various perchlorate-containing compounds and is for illustrative purposes.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netresearchgate.net

In the context of lead perchlorate complexes, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting regions. researchgate.net The distribution of electron density in these orbitals can reveal potential sites for nucleophilic and electrophilic attack. bhu.ac.in Time-dependent DFT (TD-DFT) calculations are often used to investigate electronic transitions and predict UV-Vis absorption spectra. researchgate.netbhu.ac.in

The HOMO-LUMO gap can be correlated with the chemical reactivity of the compound. A smaller gap generally suggests higher reactivity. researchgate.net For instance, in related zinc carbohydrazide (B1668358) perchlorate, the application of an external electric field was found to redistribute the electron density of the frontier molecular orbitals. rsc.org

Table 2: Calculated Electronic Properties of a Representative Perchlorate Compound

| Property | Calculated Value (eV) | Reference |

| HOMO Energy | -0.31714 | d-nb.info |

| LUMO Energy | -0.10833 | d-nb.info |

| HOMO-LUMO Gap (E_g) | 0.20881 | d-nb.info |

Note: The values are for 2-cyanopyridinium perchlorate and serve as an illustrative example of the types of data obtained from these calculations.

Spectroscopic Property Prediction (e.g., UV-Vis, Raman)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. TD-DFT is commonly used to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. d-nb.info These theoretical spectra can then be compared with experimental measurements to confirm the structure and electronic properties of the compound. mdpi.comccsenet.org

Similarly, theoretical Raman spectra can be calculated from the vibrational frequencies obtained through DFT. mdpi.comresearchgate.net The calculated Raman shifts can help in the assignment of experimental peaks and provide insights into the molecular structure and bonding. researchgate.net For example, a red shift in the symmetric Raman band of perchlorate has been attributed to strong electrostatic interactions. researchgate.net

Analysis of Non-Covalent Interactions (NCIplot, AIM, NBO, RDG)

Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly and crystal packing of lead(II) complexes. researchgate.neturfu.ru Several computational tools are employed to visualize and quantify these weak interactions.

NCIplot (Non-Covalent Interaction plot) is a visualization tool based on the electron density (ρ) and its reduced density gradient (RDG). github.com It allows for the identification and characterization of NCIs such as hydrogen bonds, van der Waals interactions, and steric clashes in real space. doi.org

AIM (Atoms in Molecules) theory, developed by Bader, analyzes the topology of the electron density to characterize chemical bonds and interactions. researchgate.net The presence of bond critical points (BCPs) between atoms is indicative of an interaction. urfu.ru

NBO (Natural Bond Orbital) analysis provides a description of the localized bonding orbitals and lone pairs of a molecule. It is used to understand charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net

RDG (Reduced Density Gradient) analysis, often used in conjunction with NCIplot, helps to distinguish between different types of non-covalent interactions based on the sign of the second eigenvalue of the Hessian of the electron density. doi.org

In lead(II) complexes, these methods have been used to study various interactions, including Pb···O, Pb···N, and Pb···S tetrel bonds, as well as hydrogen bonds and π-π stacking. researchgate.neturfu.ru

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Solution Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules in solution. su.selongdom.org

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time. uantwerpen.be This allows for the study of dynamic processes and the calculation of properties like radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. mdpi.com

Monte Carlo (MC) simulations use random sampling to explore the conformational space of a system and calculate thermodynamic properties. upc.edu These methods are particularly useful for studying equilibrium properties and complex chemical systems. longdom.org

For this compound in aqueous solution, MD and MC simulations can provide insights into the hydration structure of the Pb(II) ion, including the number of water molecules in its coordination sphere and their arrangement. mdpi.com These simulations can also be used to model the interaction of this compound with other molecules in solution. mdpi.com

Theoretical Insights into Hemidirected vs. Holodirected Coordination

The coordination geometry of lead(II) complexes is a subject of significant interest, with theoretical calculations providing valuable insights into the factors that determine whether a complex will adopt a hemidirected or holodirected structure. acs.orgmdpi.com

Hemidirected coordination is characterized by an asymmetric distribution of ligands around the lead(II) ion, leaving a gap in the coordination sphere. This is often attributed to the stereochemical activity of the 6s² lone pair of electrons. acs.orgmdpi.com

Holodirected coordination involves a symmetric, often octahedral, arrangement of ligands around the central lead(II) ion, where the lone pair is considered stereochemically inactive. acs.org

Advanced Materials Science Applications Derived from Lead Perchlorate Precursors

Synthesis of Lead-Based Nanomaterials and Quantum Dots

The unique properties of lead perchlorate (B79767) make it an excellent starting material for the synthesis of lead-based nanomaterials and quantum dots. These nanoscale materials exhibit size-dependent properties that are of great interest for various applications in electronics and optics.

Lead Sulfide (B99878) Semiconductor Nanoparticles

Lead sulfide (PbS) is a narrow bandgap semiconductor with a large exciton (B1674681) Bohr radius, making it an ideal material for studying quantum confinement effects in the near-infrared (NIR) range. sigmaaldrich.com Lead perchlorate trihydrate has been successfully used as a lead precursor in the synthesis of water-soluble PbS nanoparticles. mdpi.com

One notable synthesis method involves the reaction of this compound trihydrate with potassium ethyl xanthogenate in deionized water. mdpi.com In a typical procedure, separate solutions of this compound trihydrate (0.018 M) and potassium ethyl xanthogenate (0.037 M) are prepared and then combined to form a light brown mixture. ontosight.ai This mixture is then subjected to centrifugation to isolate the resulting nanoparticles. ontosight.ai The synthesized PbS nanoparticles can be coated with ligands, such as polyvinylpyrrolidone (B124986) (PVP), to enhance their stability and solubility in aqueous solutions, which is crucial for biological and environmental applications. mdpi.com

The structural and optical properties of the synthesized PbS nanoparticles are highly dependent on the synthesis conditions, such as temperature and precursor ratios. sigmaaldrich.com Characterization techniques like X-ray diffraction (XRD) are used to confirm the cubic rock salt crystal structure of the PbS nanoparticles. mdpi.com The size-dependent optical properties, particularly the bandgap, can be tuned by controlling the nanoparticle size, which in turn influences their photoluminescence and absorption spectra. mdpi.com

| Precursor 1 | Precursor 2 | Solvent | Resulting Nanoparticle | Key Feature |

|---|---|---|---|---|

| This compound Trihydrate | Potassium Ethyl Xanthogenate | Deionized Water | Lead Sulfide (PbS) | Water-soluble nanoparticles |

Lead(II) Hydroxycarbonate Nanoparticles (Plumbonacrite)

This compound hydrate (B1144303) is also a documented precursor for the synthesis of lead(II) hydroxycarbonate nanoparticles, specifically plumbonacrite [Pb₁₀(CO₃)₆(OH)₆O]. sigmaaldrich.com Plumbonacrite is a lead white pigment that has been identified in historical paintings and is also of interest for various material applications. While detailed synthesis protocols specifically utilizing this compound are not extensively published in readily available literature, its role as a lead source is acknowledged. sigmaaldrich.com The synthesis generally involves the controlled precipitation of lead(II) ions with a carbonate source under specific pH conditions.

Engineering of Lead Coordination Polymers and Metal-Organic Frameworks

This compound is a valuable reactant in the synthesis of lead coordination polymers (CPs) and metal-organic frameworks (MOFs). sigmaaldrich.comsigmaaldrich.cn These materials are constructed from lead(II) ions linked by organic ligands, forming one-, two-, or three-dimensional structures with diverse topologies and potential applications in areas such as luminescence, catalysis, and gas storage. tandfonline.comnih.govresearchgate.net

The flexible coordination sphere of the lead(II) ion allows for a wide range of coordination numbers and geometries, leading to a rich variety of CP and MOF structures. nih.gov The choice of organic ligand and the reaction conditions, including the solvent and the presence of auxiliary ligands, play a crucial role in determining the final structure and properties of the resulting material. tandfonline.comresearchgate.net

For instance, lead(II) coordination polymers have been synthesized using various organic linkers in conjunction with lead salts, including this compound. researchgate.net These polymers can exhibit interesting photoluminescent properties, which are often attributed to metal-centered s→p transitions or ligand-to-metal charge transfer (LMCT). researchgate.net The thermal stability and porosity of these materials are also key characteristics that are investigated for potential applications. nih.govnih.gov

| Lead Source | Organic Linker Example | Resulting Material Type | Potential Application |

|---|---|---|---|

| This compound | Bifunctional Organoarsonate Ligands | Lead Coordination Polymer | Photoluminescence |

| Lead(II) Salts | 4-(4-carboxyphenyl)pyridine N-oxide | Lead-Based Metal-Organic Framework (MOF) | Lithium-ion Battery Anode |

Development of Lead-Based Catalysts and Reagents for Specific Chemical Transformations

Metal perchlorates, in general, are recognized as powerful and selective catalysts in organic chemistry, often enabling reactions to proceed under mild conditions. researchgate.net this compound, as a specific metal perchlorate, is considered a useful reactant and precursor in chemical synthesis. ontosight.ai Its strong oxidizing properties make it a candidate for facilitating various oxidation reactions of organic compounds. ontosight.ai

While specific, widely-cited examples of lead-based catalysts derived directly from this compound for major organic transformations are not extensively detailed in the primary literature, the catalytic potential of perchlorate salts is well-established. researchgate.netacs.org Research in this area is ongoing, with a focus on developing new materials with specific catalytic activities. ontosight.ai The use of lead-based materials as catalysts is an area of active investigation, for example, in the thermal decomposition of ammonium (B1175870) perchlorate, a component of solid propellants. nih.gov Molybdenum and rhenium complexes are also being studied as catalysts for perchlorate reduction, which is relevant for environmental remediation. acs.orgacs.org

Integration in Specialized Functional Materials (e.g., Optical, Electrical, Magnetic Properties)

The materials derived from this compound precursors often possess interesting functional properties, making them suitable for integration into specialized devices.

The optical properties of lead-based nanomaterials, such as PbS quantum dots, are particularly noteworthy. Their ability to absorb and emit light in the near-infrared region makes them promising for applications in photodetectors, solar cells, and bio-imaging. mdpi.com The optical band gap of these materials can be tuned by controlling the size of the nanoparticles during synthesis. researchgate.net For example, the optical energy gap of lead-doped cadmium sulfide (CdS) nanocrystals has been found to range from 2.1 to 2.4 eV. researchgate.net

The electrical properties of lead coordination polymers and MOFs are also an area of active research. researchgate.net The conductivity of these materials can be influenced by their structure and composition. Some lead-based MOFs have been investigated as anode materials for lithium-ion batteries, demonstrating stable cycling performance. acs.org The electrical characteristics of coordination polymers can make them suitable for applications in sensors and electronic devices. nih.gov

Information on the magnetic properties of materials synthesized directly from this compound is limited in the available literature. However, the study of magnetic properties in coordination polymers is a significant field of research. researchgate.net The magnetic behavior of such materials is determined by the nature of the metal ions and the bridging ligands that mediate magnetic exchange interactions.

| Material Type | Derived from this compound | Functional Property | Potential Application |

|---|---|---|---|

| Lead Sulfide Nanoparticles | Yes | Tunable Optical Bandgap (NIR) | Photodetectors, Solar Cells |

| Lead Coordination Polymers | Yes | Photoluminescence, Electrical Conductivity | Sensors, Luminescent Materials |

| Lead-Based MOFs | Yes (as a Pb(II) source) | Porosity, Electrochemical Activity | Gas Storage, Battery Anodes |

Environmental Chemistry of Perchlorate in the Context of Lead Contamination Sources

Abiotic Transformation Pathways and Geochemical Interactions of Perchlorate (B79767)

While thermodynamically a strong oxidant, the perchlorate anion is kinetically stable under typical environmental conditions. ca.govcdc.gov Its tetrahedral structure, with a central chlorine atom surrounded by four oxygen atoms, creates a significant kinetic barrier to reduction. clu-in.orgsdstate.edu This stability means that abiotic degradation pathways are generally slow and limited in the environment. clu-in.org

Direct photolysis is not considered a significant degradation process for perchlorate in surface waters. cdc.gov However, some atmospheric formation and transformation pathways involving photochemistry have been proposed. Natural perchlorate may be formed in the atmosphere through photochemical reactions involving chlorine precursors and ozone. cdc.govresearchgate.net For instance, the reaction of chlorine radicals with ozone in the stratosphere is a potential pathway for its formation. cdc.govsdstate.edu In the marine environment, the photolysis of ozone in the presence of sea salt can produce chlorine and hypochlorous acid, which are precursors in reactions that can form chlorate (B79027) and potentially perchlorate. nih.govresearchgate.net

Despite being a strong oxidant, perchlorate does not readily react with common environmental oxidants or reductants found in water and soil under ambient conditions. ca.govcdc.gov Its reduction is generally very slow, rendering many common reductants ineffective. clu-in.org Some laboratory studies have explored electrochemical and electrophotocatalytic reduction methods, showing that perchlorate can be reduced to chloride, but these conditions are not typical of natural environments. srce.hr

The environmental fate of perchlorate is dominated by its high mobility. Perchlorate salts are highly soluble in water and completely dissociate to form the perchlorate anion (ClO₄⁻) and a corresponding cation. nih.govcdc.gov This anion is only weakly adsorbed to mineral and soil surfaces, especially in solutions of moderate ionic strength. cdc.gov

Factors that influence the limited adsorption of perchlorate include:

Soil Mineralogy: Most soil minerals have a net negative charge, which results in repulsive forces with the negatively charged perchlorate anion, a process known as anion exclusion. acs.org

Organic Content: Perchlorate does not significantly adsorb to suspended organic matter. cdc.gov

Ionic Strength and Competing Ions: The presence of other anions in the water can compete for any available sorption sites. ca.gov

Due to its high solubility and low tendency for adsorption, perchlorate moves readily with water. clu-in.orgca.gov This leads to its rapid transport from soil into groundwater, where it can form large and persistent contaminant plumes. clu-in.orgca.gov In arid environments, transport to groundwater may be limited by low infiltration, and perchlorate can accumulate in shallow subsurface soils as precipitated salts when water evaporates. eosremediation.com

Interactive Data Table: Properties of Common Perchlorate Salts

| Compound | Formula | Molecular Weight (g/mol) | Aqueous Solubility at 20°C (g/L) | Physical Appearance |

|---|---|---|---|---|

| Ammonium (B1175870) perchlorate | NH₄ClO₄ | 117.49 | 217-220 | Colorless or white crystals |

| Potassium perchlorate | KClO₄ | 138.55 | 7.5-16.8 | Colorless crystals or white powder |

| Sodium perchlorate | NaClO₄ | 122.44 | 2096 | White crystalline solid |

| Perchloric acid | HClO₄ | 100.46 | Miscible | Colorless liquid |

Photolytic and Redox Reactions with Environmental Constituents

Biotic Reduction and Biodegradation Mechanisms of Perchlorate

In contrast to its resistance to abiotic degradation, perchlorate can be readily biodegraded by specific microorganisms under anaerobic conditions. microbe.comclu-in.org This microbial reduction is the primary natural attenuation pathway for perchlorate in the environment.

A specialized group of bacteria, known as dissimilatory (per)chlorate-reducing bacteria (DPRB), can use perchlorate as a terminal electron acceptor for respiration, much like humans use oxygen. nd.edumdpi.com These bacteria are facultative anaerobes and are widespread in diverse environments. clu-in.orgresearchgate.net

The biodegradation of perchlorate occurs via a two-step enzymatic pathway:

Reduction of Perchlorate to Chlorite (B76162): The enzyme perchlorate reductase (Pcr) catalyzes the reduction of perchlorate (ClO₄⁻) to chlorate (ClO₃⁻) and subsequently to chlorite (ClO₂⁻). mdpi.comasm.org This enzyme is typically located in the periplasm of the bacterial cell. researchgate.net

Dismutation of Chlorite: The resulting chlorite, which is toxic to the cell, is immediately detoxified by the enzyme chlorite dismutase (Cld) . mdpi.comasm.org This enzyme splits chlorite into harmless chloride (Cl⁻) and molecular oxygen (O₂). mdpi.comresearchgate.net The produced oxygen can then be used by the same organism for aerobic respiration. mdpi.com

This pathway completely and irreversibly reduces perchlorate to innocuous chloride. mdpi.com

Interactive Data Table: Key Enzymes in Perchlorate Biodegradation

| Enzyme | Function | Reactant(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Perchlorate Reductase (Pcr) | Reduces perchlorate and chlorate | ClO₄⁻, ClO₃⁻ | ClO₃⁻, ClO₂⁻ | Periplasm |

| Chlorite Dismutase (Cld) | Detoxifies chlorite by dismutation | ClO₂⁻ | Cl⁻, O₂ | Periplasm |

The efficiency of microbial perchlorate reduction in the environment is controlled by several key factors: microbe.com

Electron Donors: Perchlorate-reducing bacteria require an electron donor (a source of carbon and energy) to carry out respiration. A wide range of organic substrates, such as acetate (B1210297) and lactate, and inorganic compounds, like hydrogen, can serve as electron donors. clu-in.orgresearchgate.netnih.gov The absence of a suitable electron donor is a primary limiting factor for bioremediation. mobt3ath.com

Oxygen: Perchlorate biodegradation is an anaerobic process. clu-in.org The presence of dissolved oxygen inhibits perchlorate reduction because most perchlorate-reducing bacteria are facultative anaerobes and will preferentially use oxygen as an electron acceptor, as it is more energetically favorable. mobt3ath.comiwaponline.com Oxygen has been shown to inhibit the expression of the key enzymes, perchlorate reductase and chlorite dismutase. iwaponline.com

Nitrate (B79036): Nitrate is also a preferred electron acceptor over perchlorate for many perchlorate-reducing bacteria. microbe.comnih.govresearchgate.net The presence of high concentrations of nitrate will often delay or prevent perchlorate reduction until the nitrate has been depleted. iwaponline.comnih.gov This competitive inhibition is a critical consideration for in-situ bioremediation, as nitrate and perchlorate often co-occur as contaminants. nih.govresearchgate.net

pH and Temperature: While most perchlorate-respiring microorganisms can tolerate a range of conditions, microbial activity is generally optimal under near-neutral pH and moderate temperatures. clu-in.org

Microbial Perchlorate Reduction Pathways and Enzymes

Analytical Methodologies for Trace Perchlorate Detection in Environmental Matrices

The widespread discovery of perchlorate contamination in the late 1990s was driven by the development of analytical methods capable of detecting it at low part-per-billion (ppb) levels. eosremediation.com Several standardized methods are now used for the quantitative analysis of trace perchlorate in environmental samples like drinking water, groundwater, and soil. nih.gov

Commonly used techniques include:

Ion Chromatography (IC): This is the primary technique for separating the perchlorate anion from other anions in a water sample. nih.govclu-in.org IC with a suppressed conductivity detector is a standard method. nih.govchromatographyonline.com However, high concentrations of other anions like chloride, sulfate, and carbonate can interfere with detection. clu-in.org

Mass Spectrometry (MS): Coupling IC with a mass spectrometer (IC-MS or IC-MS/MS) provides greater selectivity and sensitivity, overcoming the matrix interferences seen with conductivity detection alone. clu-in.orglcms.cz Electrospray ionization (ESI) is the typical interface used (IC-ESI-MS). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC coupled with mass spectrometry (HPLC-MS) is another robust method for perchlorate analysis. clu-in.org

The U.S. Environmental Protection Agency (EPA) has validated several methods for perchlorate analysis.

Interactive Data Table: EPA Analytical Methods for Perchlorate Detection

| EPA Method | Technique | Matrix | Key Feature/Detection Limit |

|---|---|---|---|

| 314.0 | Ion Chromatography (IC) with Conductivity Detection | Drinking Water | Minimum Reporting Level (MRL) of 4 µg/L; subject to matrix interference. nih.govclu-in.org |

| 314.1 | IC with Conductivity Detection | Drinking Water | Updated version of 314.0 with preconcentration/matrix diversion to lower the MRL to 0.5 µg/L in high-ionic-strength matrices. thermofisher.com |

| 331.0 | Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC-ESI-MS) | Drinking Water | Offers high selectivity and sensitivity. nih.gov |

| 6850 | High Performance Liquid Chromatography/Electrospray Ionization/Mass Spectrometry (HPLC/ESI/MS) | Water, Soils, Solid Wastes | Validated for a wide range of aqueous and solid samples. clu-in.org |

Ion Chromatography and Mass Spectrometry Techniques

The analysis of perchlorate (ClO₄⁻) in environmental samples, particularly those from sites co-contaminated with lead, requires robust and sensitive analytical methods. nih.gov Ion chromatography (IC) is a primary technique for perchlorate analysis. nih.govnih.gov However, when used with conductivity detection alone, as in EPA Method 314.0, it can be susceptible to interferences from high concentrations of other anions like chloride, sulfate, and carbonate, which are often present in environmental matrices. clu-in.orgca.govnih.gov This can lead to inaccuracies such as false positives or underestimated perchlorate levels. nih.govca.govresearchgate.net